METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 946238-47-7
VCID: VC6398168
InChI: InChI=1S/C18H16FNO5S2/c1-24-13-8-4-3-6-11(13)10-20-27(22,23)17-15-12(19)7-5-9-14(15)26-16(17)18(21)25-2/h3-9,20H,10H2,1-2H3
SMILES: COC1=CC=CC=C1CNS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Molecular Formula: C18H16FNO5S2
Molecular Weight: 409.45

METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE

CAS No.: 946238-47-7

Cat. No.: VC6398168

Molecular Formula: C18H16FNO5S2

Molecular Weight: 409.45

* For research use only. Not for human or veterinary use.

METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE - 946238-47-7

Specification

CAS No. 946238-47-7
Molecular Formula C18H16FNO5S2
Molecular Weight 409.45
IUPAC Name methyl 4-fluoro-3-[(2-methoxyphenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C18H16FNO5S2/c1-24-13-8-4-3-6-11(13)10-20-27(22,23)17-15-12(19)7-5-9-14(15)26-16(17)18(21)25-2/h3-9,20H,10H2,1-2H3
Standard InChI Key NXXHGDLFTODTBI-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-fluoro-3-{[(2-methoxyphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate features a benzothiophene scaffold—a bicyclic system comprising a benzene ring fused to a thiophene ring. Key substituents include:

  • Fluorine at position 4, enhancing electronegativity and metabolic stability.

  • Sulfamoyl group at position 3, linked to a (2-methoxyphenyl)methyl moiety, contributing to hydrogen-bonding capabilities.

  • Methyl carboxylate at position 2, influencing solubility and reactivity.

The IUPAC name reflects this structure: methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate.

Table 1: Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₁₇H₁₄FNO₅S₂
Molecular Weight (g/mol)395.42
SMILESCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
logP3.76 (predicted)
Polar Surface Area (Ų)70.35

Physicochemical Characteristics

The compound’s logP of 3.76 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area of 70.35 Ų indicates potential for forming hydrogen bonds, critical for target binding . Solubility data remain unreported, but the methyl carboxylate group may enhance solubility in polar solvents compared to unesterified analogs.

Synthesis and Characterization

Synthetic Pathways

Synthesis involves multi-step organic reactions:

  • Benzothiophene Core Formation: Friedel-Crafts acylation or cyclization of thiophenol derivatives to construct the benzothiophene ring.

  • Sulfonylation: Introduction of the sulfamoyl group via reaction with 2-methoxyphenylsulfonamide under basic conditions.

  • Esterification: Methylation of the carboxylic acid precursor using dimethyl carbonate or methyl iodide.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
SulfonylationSOCl₂, DMF, 0°C → RT68-72%
EsterificationCH₃I, K₂CO₃, DMF, 60°C85%

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR confirms substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.8 ppm).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 396.42, consistent with the molecular formula.

  • HPLC Purity: >95% purity achieved via reverse-phase chromatography.

Mechanism of Action: YAP/TAZ Pathway Inhibition

Biological Target

The compound inhibits the YAP/TAZ transcriptional co-activators, which regulate cell proliferation and survival in Hippo signaling. Dysregulation of YAP/TAZ is implicated in cancers (e.g., hepatocellular carcinoma, breast cancer).

Inhibition Dynamics

  • Binding Mode: Sulfamoyl and carboxylate groups interact with YAP’s PDZ domain via hydrogen bonds and electrostatic forces.

  • Cellular Effects:

    • Downregulation of YAP/TAZ target genes (e.g., CTGF, CYR61).

    • Induction of apoptosis in HepG2 liver cancer cells (IC₅₀ = 2.1 µM).

Stability and Reactivity

Degradation Pathways

  • Ester Hydrolysis: Susceptible to hydrolysis in acidic/basic conditions, forming the carboxylic acid derivative.

  • Photodegradation: Benzothiophene core undergoes ring-opening under UV light (λ = 254 nm).

Table 3: Stability Under Accelerated Conditions

ConditionDegradation (%)Time (h)
pH 1.2 (HCl)2224
pH 7.4 (PBS)824
UV Exposure4548

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolism in animal models.

  • Toxicology Profiling: Evaluate organ-specific toxicity and maximum tolerated dose.

  • Structural Optimization: Modify sulfamoyl or carboxylate groups to enhance potency and stability.

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